1-(4-fluoro-1H-indol-3-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-fluoro-1H-indol-3-yl)cyclopropane-1-carbonitrile is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Chemical Reactions Analysis
1-(4-fluoro-1H-indol-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may be explored for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indol-3-yl)cyclopropane-1-carbonitrile is likely related to its interaction with biological targets such as enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific pathways involved would depend on the particular application and target of the compound.
Comparison with Similar Compounds
1-(4-fluoro-1H-indol-3-yl)cyclopropane-1-carbonitrile can be compared with other indole derivatives such as:
1H-indole-3-carboxaldehyde: Known for its use in the synthesis of various heterocyclic compounds.
5-fluoro-1H-indole-2-carboxylic acid: Used in the development of antiviral agents.
1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl-1H-indole: Exhibits potent biological activities and is used in pharmaceutical research. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9FN2 |
---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indol-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H9FN2/c13-9-2-1-3-10-11(9)8(6-15-10)12(7-14)4-5-12/h1-3,6,15H,4-5H2 |
InChI Key |
WMHUTKMJJDMEES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CNC3=C2C(=CC=C3)F |
Origin of Product |
United States |
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